7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with dimethoxyphenyl and dimethylphenyl groups
Preparation Methods
The synthesis of 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and 2,4-dimethylaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,5-dimethoxybenzaldehyde and 2,4-dimethylaniline.
Cyclization: The intermediate undergoes cyclization to form the triazolopyrimidine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-epileptic agent due to its ability to modulate GABA receptors.
Pharmacology: It is investigated for its potential therapeutic effects in treating neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . By enhancing GABAergic activity, the compound may exert anti-epileptic and neuroprotective effects.
Comparison with Similar Compounds
Similar compounds to 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:
- 2-chloro-6-(2,5-dimethoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
- Thiazolo[3,2-a]pyrimidines
These compounds share structural similarities with the target compound but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C23H25N5O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-13-6-8-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-11-16(30-4)7-9-19(17)31-5/h6-12,21H,1-5H3,(H,27,29)(H,24,25,26) |
InChI Key |
RWXDNQRUTWRQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CC(=C4)OC)OC)C)C |
Origin of Product |
United States |
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